molecular formula C17H30N2O4S B2477736 N-[2-(diethylamino)ethyl]-2,5-diethoxy-4-methylbenzene-1-sulfonamide CAS No. 1808605-57-3

N-[2-(diethylamino)ethyl]-2,5-diethoxy-4-methylbenzene-1-sulfonamide

Cat. No.: B2477736
CAS No.: 1808605-57-3
M. Wt: 358.5
InChI Key: SHGYLBKEFCPLKV-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)ethyl]-2,5-diethoxy-4-methylbenzene-1-sulfonamide is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a sulfonamide group, making it a valuable subject of study in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(diethylamino)ethyl]-2,5-diethoxy-4-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene ring substituted with ethoxy and methyl groups. The sulfonamide group is then introduced through a sulfonation reaction, followed by the addition of the diethylaminoethyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent quality and reduce the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

N-[2-(diethylamino)ethyl]-2,5-diethoxy-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-[2-(diethylamino)ethyl]-2,5-diethoxy-4-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its use as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[2-(diethylamino)ethyl]-2,5-diethoxy-4-methylbenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to various biological effects. The compound may also interfere with signal transduction pathways, affecting cell communication and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(diethylamino)ethyl]-2,5-diethoxy-4-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-2,5-diethoxy-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O4S/c1-6-19(7-2)11-10-18-24(20,21)17-13-15(22-8-3)14(5)12-16(17)23-9-4/h12-13,18H,6-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGYLBKEFCPLKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNS(=O)(=O)C1=C(C=C(C(=C1)OCC)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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